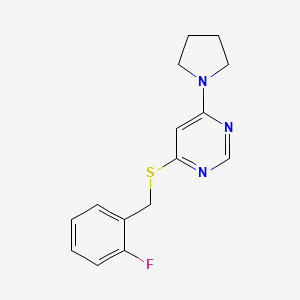

4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-[(2-fluorophenyl)methylsulfanyl]-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3S/c16-13-6-2-1-5-12(13)10-20-15-9-14(17-11-18-15)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVNQFCLSXUZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride, thiourea, and pyrrolidine.

Formation of Intermediate: The reaction between 2-fluorobenzyl chloride and thiourea in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.

Cyclization: The intermediate undergoes cyclization with pyrrolidine under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its thioether functionality allows for various nucleophilic substitution reactions, facilitating the development of novel compounds in organic chemistry.

- Reagent in Chemical Reactions : It can be employed as a reagent in diverse chemical reactions, including cross-coupling reactions and as a ligand in coordination chemistry.

Biology

- Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

- Antiviral Properties : The compound's structure suggests potential interactions with viral proteins, making it a candidate for antiviral drug development. Preliminary investigations into related compounds have demonstrated activity against influenza virus polymerase, indicating that derivatives may disrupt viral replication processes .

Medicine

- Drug Development : The compound is being explored for its therapeutic potential in treating various diseases, including cancer and viral infections. Its ability to modulate biological pathways makes it a candidate for further medicinal chemistry research aimed at optimizing its efficacy and safety profiles.

- Mechanism of Action : The interaction of 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine with specific molecular targets (e.g., enzymes or receptors) can lead to modulation of their activities, which is crucial for therapeutic applications.

Industry

- Material Science : In industrial applications, this compound is utilized in the development of new materials and catalysts due to its unique chemical properties. Its stability and reactivity can be advantageous in formulating advanced materials for various applications.

Case Studies

Mechanism of Action

The mechanism of action of 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine with structurally or functionally related pyrimidine derivatives, focusing on substituent effects, synthetic routes, and inferred biological activities.

Structural Analogs in TRK Kinase Inhibition

Compound A : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

- Key Differences: Core Structure: Compound A employs a pyrazolo[1,5-a]pyrimidine core, whereas the target compound uses a simpler pyrimidine scaffold. Substituents: The 2,5-difluorophenyl group in Compound A may enhance selectivity for TRK kinases compared to the 2-fluorobenzylthio group in the target compound. Activity: TRK inhibitors with pyrazolo-pyrimidine cores demonstrate nanomolar potency in preclinical models, attributed to optimized binding interactions with the kinase hinge region .

Fluorinated Derivatives with Pyrimidine Cores

Compound D : 2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine

- Similarity : Shares a 2-fluorobenzyl group but lacks the thioether and pyrrolidine substituents.

- Activity : Pyrazolo-pyridine-pyrimidine hybrids exhibit antitumor activity via DNA intercalation, suggesting divergent mechanisms compared to kinase-targeted compounds like the target molecule .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Substituent Impact : The 2-fluorobenzylthio group in the target compound balances lipophilicity and metabolic resistance, whereas bulkier substituents (e.g., benzothiophene in B87) may limit bioavailability.

- Synthetic Feasibility : The target compound’s synthesis likely requires selective thioether formation, contrasting with palladium-catalyzed cross-coupling methods used for phenyl-substituted analogs .

- Therapeutic Potential: While TRK inhibitors like Compound A prioritize kinase domain interactions, the target compound’s simpler scaffold could allow broader SAR exploration for non-oncology targets (e.g., antimicrobial or anti-inflammatory applications).

Biological Activity

4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound belonging to the class of pyrimidine derivatives. It has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : CHFNS

- Molecular Weight : 289.4 g/mol

- CAS Number : 1171613-02-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise mechanisms are still under investigation, but initial studies suggest potential pathways involving cell cycle regulation and apoptosis induction.

Biological Activity Overview

The following sections summarize key findings related to the biological activity of the compound.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

-

Cytotoxicity Assays :

- The compound was tested against various cancer cell lines, including HT-29 (colon cancer) and COLO-205. It exhibited significant cytotoxicity with IC values indicating effective growth inhibition compared to standard drugs like Cabozantinib .

- A study reported IC values of 4.07 μM and 4.98 μM against HT-29 and COLO-205 cells, respectively, demonstrating its potential as a potent anticancer agent .

- Mechanistic Studies :

Antimicrobial Activity

Research into the antimicrobial properties of this compound suggests that it may possess significant antibacterial and antifungal activities:

- In Vitro Studies :

- Preliminary assays have shown that the compound exhibits inhibitory effects against various bacterial strains, although specific IC values were not detailed in the available literature .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in relation to viral infections:

Data Summary Table

| Activity Type | Cell Line/Pathogen | IC Value | Reference |

|---|---|---|---|

| Anticancer | HT-29 | 4.07 μM | |

| Anticancer | COLO-205 | 4.98 μM | |

| Antimicrobial | Various Bacterial Strains | Not Specified | |

| Antiviral | Not Specified | Not Specified |

Case Studies

A notable case study involved the synthesis and evaluation of similar pyrimidine derivatives that demonstrated improved biological activities compared to existing drugs. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cell lines .

Q & A

Q. What are the common synthetic routes for 4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine, and how can reaction intermediates be stabilized?

- Methodological Answer: The synthesis typically involves nucleophilic substitution to introduce the (2-fluorobenzyl)thio group and a coupling reaction for the pyrrolidine moiety. Key steps include:

- Thiolation using 2-fluorobenzyl thiol under basic conditions (e.g., NaH in DMF) to functionalize the pyrimidine core at the 4-position .

- Coupling pyrrolidine to the 6-position via Buchwald-Hartwig amination or SNAr reactions, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Stabilize intermediates by maintaining inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during thiolation to prevent oxidation of the thiol group .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : To assign aromatic protons (δ 6.8–7.4 ppm for fluorobenzyl) and pyrrolidine methylene signals (δ 1.8–2.5 ppm). ¹⁹F NMR confirms fluorine integration (δ -110 to -120 ppm) .

- HRMS : Validate molecular weight (calculated for C₁₅H₁₆FN₃S: 293.34 g/mol) with <2 ppm error .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in related pyrimidine-thione structures .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the pyrrolidin-1-yl group, given competing side reactions?

- Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃) with electron-rich ligands (e.g., DavePhos) to enhance coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states, or switch to toluene for better ligand solubility .

- Temperature Control : Lower reaction temperatures (50–70°C) reduce decomposition but may prolong reaction times; microwave-assisted synthesis can mitigate this .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Assay Standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) to isolate variables .

- Structural Confirmation : Verify compound purity (>95% by HPLC) and tautomeric forms (e.g., thione vs. thiol) that may affect activity .

- Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and compare with enzyme inhibition IC50 values .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of the 2-fluorobenzylthio substituent?

- Methodological Answer:

- Analog Synthesis : Replace the 2-fluorobenzyl group with 4-fluorobenzyl or chlorobenzyl variants to assess electronic effects .

- Biological Testing : Compare inhibition profiles against kinases (e.g., EGFR, Src) to identify substituent-dependent selectivity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in NMR spectra between synthesized batches?

- Methodological Answer:

- Parameter Consistency : Ensure identical solvent (e.g., DMSO-d6), temperature, and concentration across batches .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidized thioether to sulfone) that may skew integration .

- Dynamic Effects : Analyze variable-temperature NMR to identify conformational exchange broadening in pyrrolidine protons .

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

- Methodological Answer:

- Gene Knockdown : Use siRNA to silence putative targets (e.g., PI3K) and assess rescue of compound-induced effects .

- Metabolic Labeling : Incorporate ³H-thymidine to test if pyrimidine biosynthesis is disrupted, a common off-target effect .

- Proteomics : Perform phosphoproteomic profiling to map signaling pathways modulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.